2-Amino-4-iodobenzoic acid

CAS No.: 20776-54-9

Cat. No.: VC2103351

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20776-54-9 |

|---|---|

| Molecular Formula | C7H6INO2 |

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | 2-amino-4-iodobenzoic acid |

| Standard InChI | InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) |

| Standard InChI Key | KWIIUIVETQQQHX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1I)N)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1I)N)C(=O)O |

Introduction

Structural Characteristics and Identification

Chemical Identity

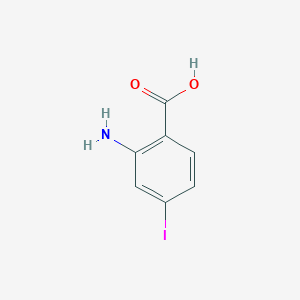

2-Amino-4-iodobenzoic acid is a crystalline solid classified as an aromatic amino acid derivative. It is formally identified by its CAS registry number 20776-54-9 and has the molecular formula C₇H₆INO₂ . The compound contains a benzene ring substituted with three functional groups: an amino group at position 2, an iodine atom at position 4, and a carboxylic acid group attached to position 1.

Structural Representation

The chemical structure of 2-amino-4-iodobenzoic acid consists of a benzene ring with an amino group (-NH₂) ortho to the carboxylic acid group (-COOH) and an iodine atom at the para position relative to the amino group. This arrangement creates a unique electronic distribution within the molecule that influences its chemical behavior and reactivity patterns .

Identification Parameters

The compound can be identified through various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The International Chemical Identifier (InChI) for 2-amino-4-iodobenzoic acid is InChI=1/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) . This standardized identifier provides a unique way to represent the chemical structure in computer-readable format.

Physical and Chemical Properties

Physical Properties

2-Amino-4-iodobenzoic acid exhibits distinctive physical properties that are summarized in Table 1. These properties are essential for understanding its behavior in various chemical environments and applications.

Table 1: Physical Properties of 2-Amino-4-iodobenzoic Acid

The compound typically appears as a crystalline solid and demonstrates solubility in polar solvents such as water and alcohols, a characteristic attributed to its polar functional groups . The LogP value of 3.11 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties that may be advantageous for certain biological applications.

Chemical Properties

2-Amino-4-iodobenzoic acid possesses several reactive functional groups that contribute to its chemical behavior:

-

The carboxylic acid group (-COOH) can participate in typical acid-base reactions, esterification, and amidation processes.

-

The amino group (-NH₂) is nucleophilic and can undergo various reactions including acylation and alkylation.

-

The iodine substituent makes the compound suitable for various coupling reactions, particularly those employed in organic synthesis .

The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group creates an interesting electronic distribution within the molecule, influencing its reactivity in various chemical transformations. The iodine atom, being a good leaving group in certain reactions, allows for versatile synthetic applications, especially in cross-coupling reactions.

Synthesis Methods

Challenges in Synthesis

The synthesis of iodinated aromatic compounds often presents challenges related to regioselectivity and yield. For example, in the production of 2-amino-5-iodobenzoic acid, conventional methods using iodine in an aqueous KOH solution result in relatively modest yields (approximately 72.2%), with significant amounts of iodine being recovered as KI rather than incorporating into the product . Similar challenges might be encountered in the synthesis of 2-amino-4-iodobenzoic acid, necessitating optimized reaction conditions to achieve satisfactory yields and purity.

Methods using iodine chloride (ICl) as the iodinating agent have been explored for related compounds but often result in colored crude products requiring additional purification steps . More efficient approaches involving oxidizing agents such as hydrogen peroxide have shown promise for related iodinated benzoic acid derivatives and might be applicable to the synthesis of 2-amino-4-iodobenzoic acid.

Applications in Research and Development

Medicinal Chemistry Applications

| Supplier Reference | Purity Level | Status |

|---|---|---|

| IN-DA002J9I | 98% | Available |

| 10-F036687 | 97.0% | Available |

| 3D-FA142361 | Min. 95% | Discontinued |

These variations in purity may be significant depending on the intended application, with higher purity grades typically preferred for pharmaceutical research and precise analytical purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume